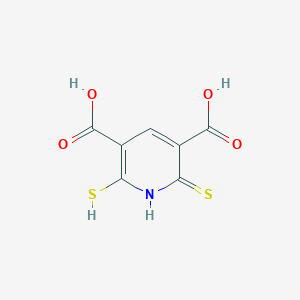
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with sulfanyl and sulfanylidene groups, along with carboxylic acid functionalities at the 3 and 5 positions. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.
Reduction: The sulfanylidene group can be reduced to a sulfanyl group.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfanyl derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid involves its interaction with various molecular targets. The sulfanyl and sulfanylidene groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
- 4,6-Diaryl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid is unique due to the presence of both sulfanyl and sulfanylidene groups along with two carboxylic acid functionalities. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
90294-30-7 |
|---|---|
Molecular Formula |
C7H5NO4S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
2-sulfanyl-6-sulfanylidene-1H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4S2/c9-6(10)2-1-3(7(11)12)5(14)8-4(2)13/h1H,(H,9,10)(H,11,12)(H2,8,13,14) |
InChI Key |
PCNXWAPFEGCLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC(=C1C(=O)O)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















